molecular formula C25H19ClO6 B3652327 7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-(4-METHOXYPHENYL)-8-METHYL-2H-CHROMEN-2-ONE

7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-(4-METHOXYPHENYL)-8-METHYL-2H-CHROMEN-2-ONE

Cat. No.: B3652327
M. Wt: 450.9 g/mol
InChI Key: PYXBKYNKILDZDH-UHFFFAOYSA-N
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Description

7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-(4-METHOXYPHENYL)-8-METHYL-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a benzodioxole ring, a methoxyphenyl group, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-(4-METHOXYPHENYL)-8-METHYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 6-chloro-1,3-benzodioxole with a suitable methoxyphenyl derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-(4-METHOXYPHENYL)-8-METHYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-(4-METHOXYPHENYL)-8-METHYL-2H-CHROMEN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-(4-METHOXYPHENYL)-8-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: A simpler compound with a similar benzodioxole ring structure.

    4-Methoxychalcone: Contains a methoxyphenyl group and is used in various chemical and biological studies.

    Coumarin Derivatives: Share the chromen-2-one core structure and have diverse applications in research and industry.

Uniqueness

The uniqueness of 7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-(4-METHOXYPHENYL)-8-METHYL-2H-CHROMEN-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-(4-methoxyphenyl)-8-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClO6/c1-14-21(29-12-16-9-22-23(11-20(16)26)31-13-30-22)8-7-18-19(10-24(27)32-25(14)18)15-3-5-17(28-2)6-4-15/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXBKYNKILDZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC4=CC5=C(C=C4Cl)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-(4-METHOXYPHENYL)-8-METHYL-2H-CHROMEN-2-ONE
Reactant of Route 2
Reactant of Route 2
7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-(4-METHOXYPHENYL)-8-METHYL-2H-CHROMEN-2-ONE
Reactant of Route 3
Reactant of Route 3
7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-(4-METHOXYPHENYL)-8-METHYL-2H-CHROMEN-2-ONE
Reactant of Route 4
Reactant of Route 4
7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-(4-METHOXYPHENYL)-8-METHYL-2H-CHROMEN-2-ONE
Reactant of Route 5
Reactant of Route 5
7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-(4-METHOXYPHENYL)-8-METHYL-2H-CHROMEN-2-ONE
Reactant of Route 6
Reactant of Route 6
7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-(4-METHOXYPHENYL)-8-METHYL-2H-CHROMEN-2-ONE

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